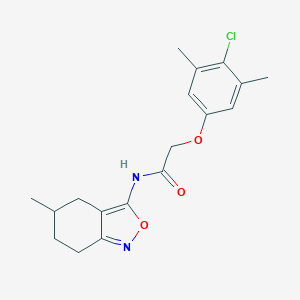
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature and has shown promise in a variety of applications.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor and can increase the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in animal models. These effects include anxiolytic activity, sedation, and anticonvulsant activity. It has also been shown to have potential as a treatment for insomnia and other sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for investigating the role of the GABA-A receptor in neurological disorders. However, one limitation is that it has not been extensively studied in humans, and its safety profile is not well understood.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of interest is in the development of more selective modulators of the GABA-A receptor. Another area of interest is in the investigation of the potential therapeutic uses of compound X in neurological disorders such as anxiety, depression, and epilepsy. Finally, there is a need for further studies on the safety and toxicity of compound X in humans.
Synthesemethoden
The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide to form the corresponding phenoxide. This is followed by the addition of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid to form the ester. Finally, the ester is converted to the amide using acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have activity as a modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and has been implicated in a variety of neurological disorders.
Eigenschaften
Produktname |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide |
|---|---|
Molekularformel |
C18H21ClN2O3 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H21ClN2O3/c1-10-4-5-15-14(6-10)18(24-21-15)20-16(22)9-23-13-7-11(2)17(19)12(3)8-13/h7-8,10H,4-6,9H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
MEDHOMCSABAKQW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Kanonische SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)

![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)
![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)


![5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B253624.png)
